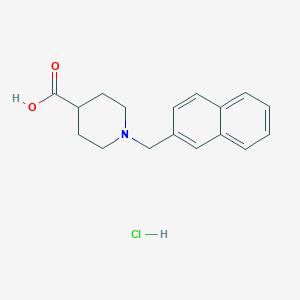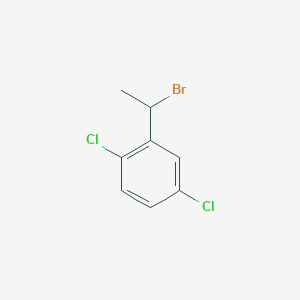
2-(1-Bromoethyl)-1,4-dichlorobenzene
Descripción general
Descripción
Bromoethylbenzene compounds are generally organic compounds that contain a benzene ring, an ethyl group, and a bromine atom . They are used as building blocks in organic synthesis .
Molecular Structure Analysis
Bromoethylbenzene compounds, like all organic compounds, are made up of carbon, hydrogen, and bromine atoms. The benzene ring is a six-membered ring of carbon atoms with alternating single and double bonds .Chemical Reactions Analysis
Bromoethylbenzene compounds can undergo various chemical reactions, including electrophilic aromatic substitution . The bromine atom can also be replaced by other groups in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of bromoethylbenzene compounds would depend on the specific compound. For example, 2-(2-Bromoethyl)-1,3-dioxolane has a molecular weight of 181.03 g/mol .Aplicaciones Científicas De Investigación
Spectroscopic Study and Computational Analysis
A comprehensive study on 2-bromo-1, 4-dichlorobenzene, a closely related compound to 2-(1-Bromoethyl)-1,4-dichlorobenzene, has been conducted to understand its vibrational properties. The study includes a thorough experimental and theoretical vibrational investigation. Advanced techniques such as DFT analysis and NMR have been used to explore its molecular geometry and electronic properties. The research also delves into its nonlinear optical properties and quantum chemical descriptors, offering insights into its potential applications in materials science and chemistry (Vennila et al., 2018).
Catalytic Oxidation
Research on the catalytic oxidation of dichlorobenzene, similar in structure to 2-(1-Bromoethyl)-1,4-dichlorobenzene, reveals significant findings. This study focused on the systematic investigation of the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides. The findings demonstrate the influence of different catalysts on the oxidation process, which can inform the development of efficient catalytic systems for environmental applications, such as pollution control and chemical synthesis (Krishnamoorthy, Rivas, & Amiridis, 2000).
Environmental Degradation Studies
Another significant application area is the study of environmental degradation. Research on 1,4-dichlorobenzene degradation in water under various conditions such as photolysis, photocatalysis, and sonolysis has been conducted. These studies are crucial for understanding the environmental impact and breakdown mechanisms of compounds like 2-(1-Bromoethyl)-1,4-dichlorobenzene, informing environmental protection strategies and waste management practices (Selli et al., 2008).
Synthesis and Chemical Reactions
Research also focuses on the synthesis and chemical reactions involving dichlorobenzene derivatives. Studies on the reaction of chlorinated benzenes with silicon surfaces, including dichlorobenzene, provide insights into the potential applications of these compounds in material science, particularly in the field of semiconductor technology. These studies help in understanding the interactions of organic compounds with solid surfaces, which is essential in designing materials for electronic applications (Naumkin, Polanyi, & Rogers, 2003).
Mecanismo De Acción
Target of Action
Compounds like “2-(1-Bromoethyl)-1,4-dichlorobenzene” often interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could potentially undergo nucleophilic substitution reactions, where a nucleophile (a molecule that donates an electron pair) attacks an electrophilic carbon in the compound . This could lead to the formation of new bonds and the breaking of old ones .
Biochemical Pathways
The compound might be involved in various biochemical pathways depending on its specific targets. For instance, it could potentially be involved in the polymerization of styrene .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its solubility, stability, and molecular size. For instance, its solubility in alcohol, ether, and benzene could influence its absorption and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of a Lewis acid catalyst can facilitate the reaction of bromine with benzene .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-bromoethyl)-1,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQSVHIDXSWAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



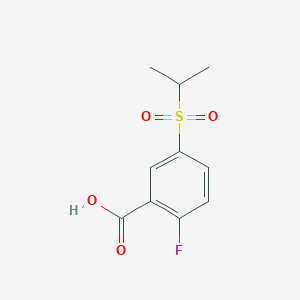

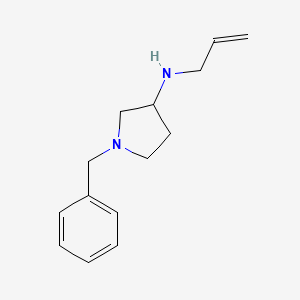
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
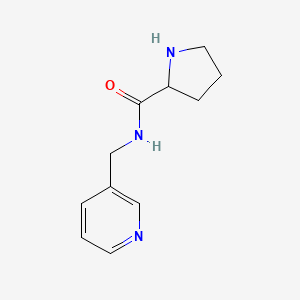

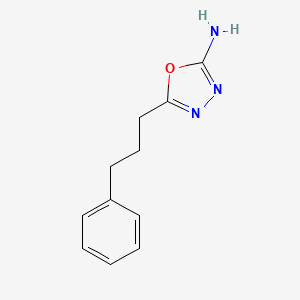
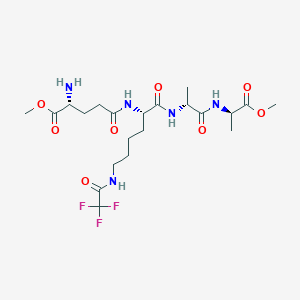
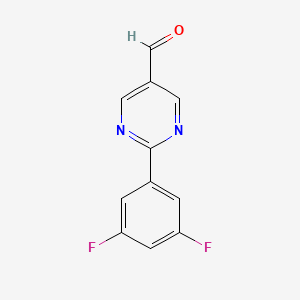
![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)



